[3-Chloro-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone
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Overview
Description
3-Chloro-2-(methylamino)-5-nitrophenylmethanone is an organic compound with a complex structure that includes a chloro, methylamino, nitro, and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylamino)-5-nitrophenylmethanone typically involves multiple steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of a precursor compound, followed by halogenation to introduce the chloro group. The methylamino group is then introduced through a substitution reaction, and finally, the fluorophenyl group is added via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylamino)-5-nitrophenylmethanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-2-(methylamino)-5-nitrophenylmethanone is used as an intermediate in the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be used as a probe to investigate enzyme-substrate interactions.
Properties
CAS No. |
90019-24-2 |
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Molecular Formula |
C14H10ClFN2O3 |
Molecular Weight |
308.69 g/mol |
IUPAC Name |
[3-chloro-2-(methylamino)-5-nitrophenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10ClFN2O3/c1-17-13-10(6-8(18(20)21)7-11(13)15)14(19)9-4-2-3-5-12(9)16/h2-7,17H,1H3 |
InChI Key |
JGFIDOYJNRKVPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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